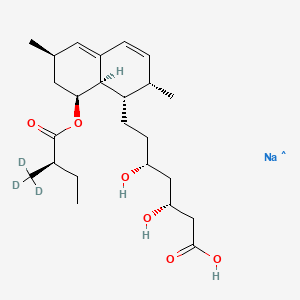
Epi Lovastatin Hydroxy Acid-d3 (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epi Lovastatin Hydroxy Acid-d3 (sodium salt): is a deuterated form of the hydroxy acid metabolite of lovastatin. Lovastatin is a member of the statin class of drugs, which are used to lower cholesterol levels in the blood. The deuterated form, Epi Lovastatin Hydroxy Acid-d3, is often used in research to study the pharmacokinetics and metabolism of lovastatin due to its stability and traceability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Epi Lovastatin Hydroxy Acid-d3 (sodium salt) involves the incorporation of deuterium atoms into the lovastatin molecule This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents
Industrial Production Methods: Industrial production of Epi Lovastatin Hydroxy Acid-d3 (sodium salt) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents, controlled reaction temperatures, and purification steps such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: Epi Lovastatin Hydroxy Acid-d3 (sodium salt) undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy acid to the corresponding ketone.
Reduction: Reduction of the ketone back to the hydroxy acid.
Substitution: Replacement of functional groups with deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Deuterated reagents like deuterium gas or deuterated solvents are employed.
Major Products: The major products formed from these reactions include deuterated analogs of lovastatin and its metabolites, which are used for further research and analysis.
科学的研究の応用
Epi Lovastatin Hydroxy Acid-d3 (sodium salt) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of lovastatin.
Biology: Employed in biological studies to investigate the effects of lovastatin on cellular processes and pathways.
Medicine: Utilized in medical research to understand the therapeutic effects and potential side effects of lovastatin.
Industry: Applied in the pharmaceutical industry for the development and quality control of lovastatin-based drugs.
作用機序
Epi Lovastatin Hydroxy Acid-d3 (sodium salt) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, Epi Lovastatin Hydroxy Acid-d3 reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase pathway and the downstream effects on lipid metabolism.
類似化合物との比較
Lovastatin: The non-deuterated form of the compound, used widely as a cholesterol-lowering drug.
Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Atorvastatin: A more potent statin with a longer half-life and higher efficacy in lowering cholesterol levels.
Uniqueness: Epi Lovastatin Hydroxy Acid-d3 (sodium salt) is unique due to the presence of deuterium atoms, which provide stability and traceability in research studies. This makes it a valuable tool for studying the pharmacokinetics and metabolism of lovastatin, as well as for developing new therapeutic strategies.
特性
分子式 |
C24H38NaO6 |
|---|---|
分子量 |
448.6 g/mol |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15+,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |
InChIキー |
PDWLGNSFYLIXBF-ABFRTFRBSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na] |
正規SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


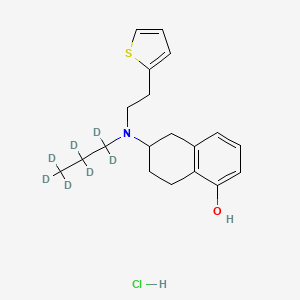
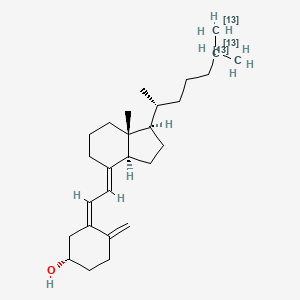
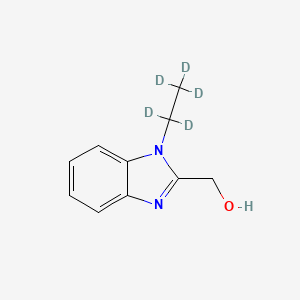
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)


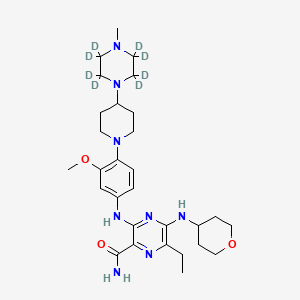
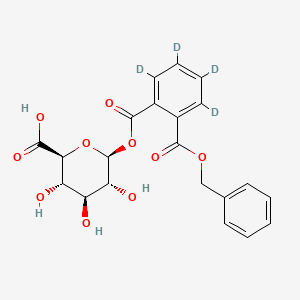
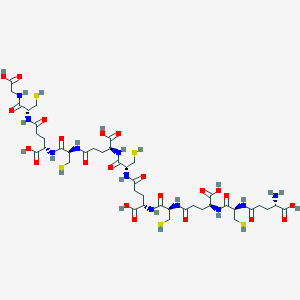
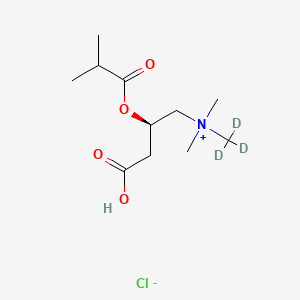
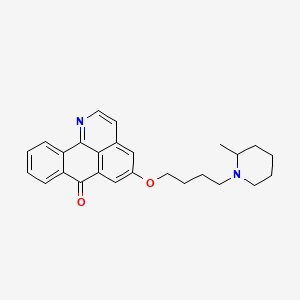
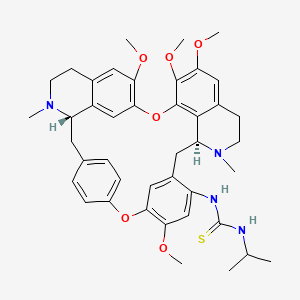

![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
